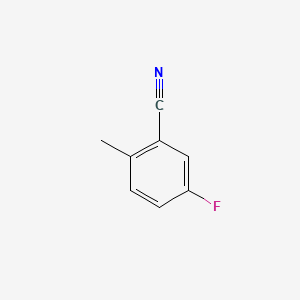

5-Fluoro-2-methylbenzonitrile

描述

Significance of Fluorinated Benzonitrile (B105546) Derivatives in Contemporary Chemistry

The introduction of fluorine into organic molecules, such as benzonitriles, has become a pivotal strategy in modern chemistry, particularly in drug design and development. nih.govresearchgate.net Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's pharmacokinetic and physicochemical properties. benthamscience.comacs.org

Fluorinated benzonitriles, specifically, are valuable intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals. cymitquimica.comossila.com The nitrile group itself is a versatile functional group that can be converted into other moieties, and its presence in conjunction with fluorine offers a powerful combination for creating novel chemical entities. acs.org

Historical Context of Benzonitrile Research and its Derivatives

Early Studies on Benzonitrile and Substituted Analogs

The history of benzonitrile itself dates back to 1844, when it was first reported by Hermann Fehling. wikipedia.orgatamankimya.com He identified the compound as a product of the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and deduced its structure. wikipedia.orgatamankimya.com This discovery was foundational, giving its name to the entire class of nitrile compounds. wikipedia.orgatamankimya.com Early laboratory preparations involved methods such as the dehydration of benzamide (B126) or benzaldehyde (B42025) oxime, and the Rosenmund–von Braun reaction. wikipedia.org

Benzonitrile was recognized early on as a useful solvent and a versatile precursor for a multitude of derivatives. wikipedia.orgatamankimya.com Its ability to react with amines to form N-substituted benzamides after hydrolysis and its role in forming coordination complexes with transition metals highlighted its synthetic utility. wikipedia.orgatamanchemicals.com Research into substituted benzonitriles explored how different functional groups on the benzene (B151609) ring influenced the compound's properties and reactivity. google.comgoogle.com These studies paved the way for the development of a wide range of benzonitrile derivatives with diverse applications. nih.gov

Evolution of Research Interest in Fluorinated Benzonitriles

The interest in fluorinated benzonitriles is a more recent development, stemming from the broader rise of organofluorine chemistry. nih.gov As the strategic benefits of incorporating fluorine into organic molecules became more apparent, researchers began to apply these principles to benzonitrile scaffolds. nih.govresearchgate.net This led to a surge in studies investigating the synthesis and properties of fluorinated benzonitriles. utrgv.edunsu.ru

The development of new synthetic methodologies has been crucial in advancing research in this area, allowing for the precise and efficient introduction of fluorine atoms into specific positions on the benzonitrile ring. nih.govmanchester.ac.uk This has enabled the systematic exploration of how fluorination patterns affect the molecule's electronic properties, reactivity, and potential biological activity. acs.orgutrgv.edu The growing number of fluorinated drugs approved for clinical use underscores the success of this strategy and continues to fuel research into novel fluorinated compounds, including benzonitrile derivatives. nih.govnih.gov

Scope and Objectives of the Research Outline

This article provides a detailed examination of the chemical compound 5-Fluoro-2-methylbenzonitrile based on existing academic research. The primary objective is to present a structured overview that focuses exclusively on the scientific aspects of the compound as outlined. The scope is strictly limited to the significance of fluorinated benzonitriles, the historical context of benzonitrile research, and the specific properties and research findings related to this compound. The content is intended to be informative and authoritative for a scientific audience.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRODYNXELBTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335034 | |

| Record name | 5-Fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77532-79-7 | |

| Record name | 5-Fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Methylbenzonitrile

Overview of Established Synthetic Pathways

Established methods for synthesizing 5-Fluoro-2-methylbenzonitrile and related aromatic nitriles often rely on classical organic reactions, including nucleophilic aromatic substitution and the dehydration of primary amides.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of aryl nitriles. This pathway involves the substitution of a leaving group on an aromatic ring by a nucleophile. For the synthesis of compounds like this compound, this can involve introducing either the cyano group or the fluoro group onto a pre-functionalized benzene (B151609) ring.

The SNAr mechanism is favored when the aromatic ring is activated by electron-withdrawing groups (such as a nitro or cyano group) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comnih.gov In the context of benzonitriles, the cyano group itself can act as an activating group.

A common strategy involves the displacement of a halide (like chloro or bromo) with a cyanide source, such as cuprous cyanide. For instance, a related compound, 2-fluoro-5-formylbenzonitrile (B141211), is prepared by reacting 3-bromo-4-fluorobenzaldehyde (B1265969) with cuprous cyanide at elevated temperatures. guidechem.com A similar approach could be envisioned starting from a suitably substituted halotoluene.

Interestingly, in nucleophilic aromatic substitutions, fluoride (B91410) can be an excellent leaving group, often more reactive than other halogens. nih.govyoutube.com This reactivity order (F > Cl > Br > I) is contrary to trends seen in aliphatic substitutions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and makes the carbon atom highly susceptible to nucleophilic attack. youtube.com This principle is utilized in the synthesis of various fluorinated compounds where a precursor containing a fluorine atom is reacted with a nucleophile. For example, 4-Fluoro-2-methylbenzonitrile (B118529) is used as a substrate in an SNAr reaction with bicarbazole to synthesize emitters for OLED devices. ossila.com

The conversion of primary amides to nitriles via dehydration is a fundamental and direct method for forming the cyano group. researchgate.net This transformation involves the removal of a water molecule from the primary amide functional group (-CONH2) to yield the nitrile (-C≡N).

Traditional methods for this dehydration often require stoichiometric amounts of harsh and corrosive reagents like phosphorus pentoxide (P4O10) or titanium tetrachloride (TiCl4) under severe reaction conditions. researchgate.net However, modern organic synthesis has moved towards milder, more efficient catalytic methods. Silane-based dehydration reactions have emerged as an operationally simple and more benign alternative. researchgate.net

A significant advancement in amide dehydration is the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts. An abnormal NHC can efficiently catalyze the silylative dehydration of a wide range of primary amides to their corresponding nitriles at room temperature. rsc.orgdntb.gov.ua This process typically uses a silane (B1218182) as the dehydrating agent and bypasses the high-energy steps required in some metal-catalyzed systems. rsc.org The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it a valuable method for late-stage functionalization in complex molecule synthesis. researchgate.net

The general catalytic cycle involves the activation of the silane by the NHC, followed by reaction with the primary amide. A detailed mechanism has been proposed based on experimental and computational studies. rsc.org

| Primary Amide Substrate | Product Nitrile | Yield (%) |

|---|---|---|

| Benzamide (B126) | Benzonitrile (B105546) | 99 |

| 4-Methoxybenzamide | 4-Methoxybenzonitrile | 99 |

| 4-(Trifluoromethyl)benzamide | 4-(Trifluoromethyl)benzonitrile | 95 |

| 2-Thiophenecarboxamide | 2-Cyanothiophene | 94 |

| Cinnamamide | Cinnamonitrile | 96 |

Data represents typical yields for the NHC-catalyzed dehydration methodology under optimized conditions and serves to illustrate the scope of the reaction. rsc.org

Dehydration Reactions for Nitrile Formation

Advanced Synthetic Approaches and Innovations

Recent progress in synthetic chemistry has introduced novel techniques that offer enhanced speed, efficiency, and selectivity for the preparation of this compound and its analogs.

Microwave-assisted synthesis has become a powerful tool in organic chemistry, particularly for the rapid synthesis of radiolabeled compounds used in Positron Emission Tomography (PET). nih.gov Nucleophilic aromatic substitution to introduce the fluorine-18 (B77423) ([18F]) isotope is a key reaction in this field. nih.gov

By incorporating a single-mode microwave system into a semi-automated synthesis module, the radiolabeling of aromatic rings can be achieved with significantly reduced reaction times compared to conventional heating methods. nih.govnih.gov For example, in the synthesis of [18F]-FMAU, a PET tracer, microwave irradiation reduced the key coupling reaction time from over 60 minutes to just 10 minutes. nih.gov This efficiency is crucial when working with short-lived isotopes like 18F (half-life ≈ 110 minutes).

This technique could be applied to synthesize [18F]-5-Fluoro-2-methylbenzonitrile from a suitable precursor, such as 5-nitro-2-methylbenzonitrile or 5-trimethylammonium-2-methylbenzonitrile triflate. The solvent choice is critical, with dimethyl sulfoxide (B87167) (DMSO) often being favored for less reactive substrates. nih.gov

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Reaction Time | ~60-90 minutes | ~5-10 minutes |

| Radiochemical Yield | Often lower | Significantly higher |

| Process Control | Less precise temperature control | Precise and rapid heating |

| Overall Synthesis Time | Longer | Shorter, simplified process |

This table provides a generalized comparison based on findings from microwave-assisted radiosynthesis of various PET tracers. nih.govnih.gov

Modern synthetic strategies increasingly rely on catalysis to achieve high efficiency and selectivity while minimizing waste. Beyond the NHC-catalyzed methods discussed previously, other advanced catalytic systems have been developed for the crucial step of converting primary amides to nitriles.

Manganese- and lanthanide-based catalysts have shown excellent reactivity for the silylative dehydration of a wide range of primary amides. researchgate.netdigitellinc.com For example, a chemically reduced manganese complex coordinated with a redox-active phenalenyl ligand effectively catalyzes the dehydration of amides using the inexpensive and benign silane, polymethylhydrosiloxane (B1170920) (PMHS), under mild conditions. researchgate.net Similarly, readily available lanthanide-organic amido catalysts can convert diverse primary amides into nitriles in high yields, often in a solvent-free process. digitellinc.com

These catalytic systems offer several advantages:

High Efficiency: They operate with low catalyst loadings.

Broad Substrate Scope: They are tolerant of various functional groups, allowing for the synthesis of complex nitriles. digitellinc.com

Mild Conditions: Reactions can often be performed at or near room temperature, preserving sensitive functional groups.

Environmental Benignity: The use of inexpensive, low-toxicity silanes and the potential for solvent-free reactions align with the principles of green chemistry. digitellinc.com

These advanced catalytic methodologies represent the cutting edge of nitrile synthesis and are applicable to the efficient and clean production of this compound from its corresponding primary amide.

Catalytic Methodologies in this compound Synthesis

Role of Abnormal N-Heterocyclic Carbene (aNHC) Catalysis

Abnormal N-Heterocyclic Carbenes (aNHCs) have emerged as a versatile class of organocatalysts and ligands in transition-metal catalysis. Unlike their classical N-heterocyclic carbene (NHC) counterparts, which are typically bound to a metal center via the C2 position of the heterocyclic ring, aNHCs bind through other positions, such as C4 or C5. This alternative binding mode can impart unique electronic and steric properties to the catalytic system, often leading to enhanced reactivity and selectivity in a variety of organic transformations.

While the application of aNHC catalysis has been documented in a range of reactions, including cross-coupling and C-H activation, a specific, detailed research finding for the synthesis of this compound utilizing aNHC catalysis is not prominently reported in the reviewed scientific literature. However, based on the known reactivity of aNHCs in promoting cyanation reactions of aryl halides and pseudo-halides, a hypothetical catalytic cycle can be envisioned.

Hypothetical Application of aNHC in the Synthesis of this compound:

An aNHC could potentially be employed as a ligand in a palladium- or copper-catalyzed cyanation of a suitable precursor, such as 5-fluoro-2-methylphenyl halide. The aNHC ligand would coordinate to the metal center, facilitating the oxidative addition of the aryl halide. Subsequent transmetalation with a cyanide source and reductive elimination would yield the desired this compound and regenerate the active catalyst. The unique steric and electronic properties of the aNHC ligand could potentially lead to higher catalytic turnover numbers, milder reaction conditions, and improved functional group tolerance compared to traditional catalytic systems.

Further research is required to explore and validate the practical application of aNHC catalysis in the synthesis of this specific benzonitrile derivative.

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied to develop more sustainable and environmentally friendly methods.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. Traditional organic syntheses often rely on solvents that pose risks to human health and the environment. In the context of this compound synthesis, a shift towards greener solvent systems is desirable.

Recent advancements in organic synthesis have demonstrated the feasibility of conducting reactions in environmentally benign solvents such as water, ionic liquids, or supercritical fluids. nih.gov For instance, palladium-catalyzed cyanations of aryl halides have been successfully performed in aqueous media, which not only reduces the environmental impact but can also enhance reaction rates and selectivity in some cases. mit.edu

Solvent-free, or solid-state, reactions represent another green alternative. ajast.net By eliminating the solvent altogether, waste generation is significantly reduced, and the process becomes more energy-efficient as the need for solvent heating, cooling, and removal is obviated. The feasibility of a solvent-free synthesis of this compound would depend on the specific reaction conditions and the physical properties of the reactants.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. docbrown.info

A traditional route to an aryl nitrile like this compound is the Sandmeyer reaction, which typically proceeds from the corresponding aniline. wikipedia.orgnih.gov Let's consider a plausible synthesis of this compound via a Sandmeyer reaction starting from 5-fluoro-2-methylaniline (B146954) to analyze its atom economy.

Plausible Synthetic Route (Sandmeyer Reaction):

Diazotization: 5-fluoro-2-methylaniline reacts with sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) to form the corresponding diazonium salt. C₇H₈FN + NaNO₂ + 2HCl → [C₇H₇FN₂]⁺Cl⁻ + NaCl + 2H₂O

Cyanation: The diazonium salt is then treated with a copper(I) cyanide (CuCN) to yield this compound. [C₇H₇FN₂]⁺Cl⁻ + CuCN → C₈H₈FN + N₂ + CuCl

Atom Economy Calculation:

To calculate the atom economy, we use the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| This compound | C₈H₆FN | 135.14 |

| Reactants | ||

| 5-fluoro-2-methylaniline | C₇H₈FN | 125.15 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid | HCl | 36.46 (x2 = 72.92) |

| Copper(I) Cyanide | CuCN | 89.56 |

| Total Reactant MW | 356.63 |

% Atom Economy = (135.14 / 356.63) x 100 ≈ 37.9%

The low atom economy of this traditional route highlights the generation of significant amounts of byproducts.

To improve reaction efficiency and align with green chemistry principles, alternative synthetic strategies with higher atom economy are sought. For example, a direct catalytic cyanation of a C-H bond on a 5-fluoro-2-methylbenzene precursor would, in principle, have a much higher atom economy as it would involve fewer reagents and generate fewer byproducts. Modern cross-coupling reactions, such as palladium-catalyzed cyanation using less toxic cyanide sources like potassium hexacyanoferrate(II), can also offer improved efficiency and a better environmental profile compared to the classical Sandmeyer reaction. researchgate.netnih.govgoogle.comorganic-chemistry.org

Spectroscopic Characterization and Elucidation of 5 Fluoro 2 Methylbenzonitrile

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 5-fluoro-2-methylbenzonitrile. These experimental methods, when coupled with quantum chemical calculations, allow for a precise assignment of the observed vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound has been recorded in the range of 400–4000 cm⁻¹. orientjchem.org The experimental spectrum reveals characteristic absorption bands corresponding to the various functional groups and vibrational modes within the molecule. Quantum mechanical calculations, specifically using Density Functional Theory (DFT) at the B3LYP level with a 6-311++G(d,p) basis set, have been employed to predict the theoretical vibrational frequencies. researchgate.net These calculated frequencies are often scaled to better match the experimental data. orientjchem.orgresearchgate.net

Key observed FT-IR frequencies and their assignments include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. For 2-fluoro-5-methylbenzonitrile (B33194), these have been assigned at 3066 and 3075 cm⁻¹. researchgate.net

C≡N Stretching: The characteristic nitrile (C≡N) stretching vibration is a strong band typically appearing around 2230 cm⁻¹.

C-C Stretching: Vibrations associated with the carbon-carbon stretching of the benzene (B151609) ring are found in the 1650-1400 cm⁻¹ range. orientjchem.org

C-F Stretching: The C-F stretching vibration is expected in the 1360-1000 cm⁻¹ region. orientjchem.org

In-plane and Out-of-plane Bending: Various bending vibrations, such as C-H and C-C-C bending, are observed at lower frequencies. researchgate.net

Table 1: Selected Experimental and Theoretical FT-IR Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) |

|---|---|---|

| ν(C-H) | 3084, 3030 | 3083, 3033 |

| ν(C≡N) | 2244 | 2242 |

| ν(C-C) | 1617, 1492 | 1617, 1494 |

| ν(C-F) | 1270 | 1270 |

| β(C-C-C) | 764 | 764 |

ν: stretching; β: in-plane bending. Data sourced from multiple studies for comparison. researchgate.netorientjchem.orgresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum of this compound has been recorded, typically in the 50-3500 cm⁻¹ range, using a Nd:YAG laser for excitation. orientjchem.orgsemanticscholar.org Raman spectroscopy provides information on the polarizability changes during molecular vibrations and is particularly useful for observing non-polar bonds.

Key observed FT-Raman frequencies and their assignments include:

C-H Stretching: Similar to FT-IR, aromatic C-H stretching vibrations are observed.

C≡N Stretching: The nitrile stretch is also present in the Raman spectrum.

Ring Vibrations: The symmetric ring breathing vibration is often a strong band in the Raman spectrum.

Substituent Vibrations: Vibrations involving the methyl and fluorine substituents are also identifiable.

Table 2: Selected Experimental and Theoretical FT-Raman Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) |

|---|---|---|

| ν(C-H) | 3084, 3065 | 3083, 3064 |

| ν(C≡N) | 2221 | 2238 |

| ν(C-C) | 1617, 1591 | 1617, 1564 |

| ν(C-F) | 1285 | 1276 |

| β(C-C-C) | 758 | 764 |

ν: stretching; β: in-plane bending. Data sourced from multiple studies for comparison. orientjchem.orgresearchgate.net

Comparative Analysis of Experimental and Theoretical Vibrational Spectra

The comparison between experimental and theoretical vibrational spectra is crucial for the accurate assignment of vibrational modes. orientjchem.org DFT calculations provide a set of harmonic vibrational frequencies that are systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net To correct for this, scaling factors are applied to the calculated frequencies. orientjchem.orgresearchgate.net For instance, a scaling factor of 0.96 has been used with the B3LYP/6-311++G(d,p) level of theory. researchgate.net

The good agreement between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman data confirms the validity of the molecular structure and the vibrational assignments. orientjchem.orgresearchgate.net This comparative analysis allows for a detailed understanding of the contributions of different internal coordinates to each normal mode, often aided by Total Energy Distribution (TED) analysis. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the chemical environment of the hydrogen and carbon nuclei within the this compound molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the fluorine and nitrile substituents. Aromatic protons typically appear in the downfield region of the spectrum.

Table 3: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.13 - 7.23 | m |

| Methyl (CH₃) | 2.33 | s |

Solvent: CDCl₃. Data sourced from a study on related compounds. rsc.org The multiplicity is denoted as 's' for singlet and 'm' for multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of the carbon atoms. The carbon atom attached to the electronegative fluorine atom and the carbon of the nitrile group will show characteristic downfield shifts.

Table 4: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | ~160-165 (d) |

| Aromatic C-CN | ~110-115 |

| Aromatic C-CH₃ | ~140-145 |

| Other Aromatic C | ~115-135 |

| C≡N | ~118 |

| Methyl (CH₃) | ~20 |

Predicted chemical shift ranges based on data for similar structures and general principles of ¹³C NMR. researchgate.netoregonstate.edu The carbon attached to fluorine will appear as a doublet (d) due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for identifying and characterizing fluorine-containing compounds. huji.ac.il The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR studies. biophysics.org This technique is particularly valuable due to its wide chemical shift range, which minimizes signal overlap and provides detailed information about the local electronic environment of the fluorine atom. huji.ac.ilbiophysics.org

While specific experimental ¹⁹F NMR data for this compound is not detailed in the reviewed literature, the expected spectrum can be inferred from general principles and data for analogous aromatic fluorides. The single fluorine atom on the benzene ring would produce a distinct signal. The precise chemical shift is highly sensitive to its position and the electronic effects of the other substituents (the methyl and cyano groups). For aryl fluorides (-ArF), chemical shifts are typically observed in a characteristic region of the spectrum. ucsb.edu For instance, the chemical shift for the fluorine in the related compound 3-amino-5-fluorobenzonitrile (B1272302) appears in the range of –110 to –130 ppm. The signal for this compound would be expected to be a multiplet due to spin-spin coupling with adjacent hydrogen atoms on the aromatic ring.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorinated Aromatic Compounds

| Functional Group | Typical Chemical Shift Range (ppm, relative to CFCl₃) |

|---|---|

| Aryl Fluoride (B91410) (-ArF) | +80 to +170 |

Note: The sign convention for chemical shifts can vary. Negative values indicate shifts upfield of the reference standard, trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy state. analis.com.my This technique is used to probe the electronic transitions within a molecule. analis.com.my

Theoretical studies utilizing Density Functional Theory (DFT) have been conducted to analyze the molecular structure and electronic properties of this compound. orientjchem.orgresearchgate.net Specifically, Time-Dependent Density Functional Theory (TD-DFT) has been employed to investigate its electronic absorption spectrum, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands resulting from electronic transitions. The primary transitions for this type of molecule are π→π* and n→π*. analis.com.my

π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands. They are characteristic of the aromatic ring and the cyano group.

n→π transitions* involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the cyano group, to a π* antibonding orbital. These transitions are generally lower in energy and have weaker absorption intensity compared to π→π* transitions.

Computational analyses confirm these electronic transitions for this compound. researchgate.netsemanticscholar.org The calculated HOMO and LUMO energies from these studies provide a theoretical basis for understanding the absorption characteristics of the molecule. researchgate.net

Table 2: Principal Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Associated Functional Groups |

|---|---|---|

| π → π* | π bonding to π* antibonding | Aromatic Ring, Cyano Group (-C≡N) |

Computational and Theoretical Investigations of 5 Fluoro 2 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the molecular characteristics of 5-Fluoro-2-methylbenzonitrile. researchgate.net These computational methods, particularly Density Functional Theory (DFT), have been employed to predict its geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies

DFT has emerged as a primary tool for the computational study of this compound, often abbreviated as 5F2MBN. researchgate.netorientjchem.org It is a popular post-Hartree-Fock approach for calculating molecular structure and energies. orientjchem.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently utilized in these studies due to its accuracy in reproducing experimental results for similar organic molecules. researchgate.netorientjchem.orgorientjchem.org

The equilibrium molecular structure of this compound has been determined through geometry optimization using DFT methods. researchgate.netresearchgate.net These calculations predict key geometrical parameters such as bond lengths and bond angles. The optimized parameters have shown good agreement with experimental X-ray diffraction data. researchgate.net The molecule is characterized by a C1 point group symmetry. orientjchem.orgresearchgate.net

Theoretical calculations using various basis sets have determined that the C≡N bond length is approximately 1.15 Å. orientjchem.orgresearchgate.net The bond length for the C-F bond is calculated to be around 1.35 Å. orientjchem.orgresearchgate.net The substitution on the benzene (B151609) ring is noted to affect the hybridization and the bond lengths of the adjacent carbon atoms. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound using DFT/B3LYP Method

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C≡N | 1.15 orientjchem.orgresearchgate.net |

| Bond Length | C-F | 1.35 orientjchem.orgresearchgate.net |

| Bond Length | C-C (ring) | ~1.39 - 1.40 researchgate.net |

| Bond Length | C-CH₃ | ~1.51 researchgate.net |

| Angle | C-C-C (ring) | ~118 - 121 researchgate.net |

Note: The values are representative and may vary slightly depending on the specific basis set used in the calculation.

The vibrational properties of this compound have been extensively studied by calculating its theoretical FT-IR and FT-Raman spectra. researchgate.netresearchgate.net These calculations help in the assignment of the 42 fundamental vibrational modes of the molecule. orientjchem.orgresearchgate.net The assignments are often supported by Total Energy Distribution (TED) analysis. orientjchem.org

To improve the agreement between theoretical and experimental vibrational frequencies, calculated wavenumbers are often scaled using specific scaling factors. researchgate.netorientjchem.org For instance, a scaling factor of 0.96 has been applied to DFT/B3LYP calculated frequencies. researchgate.net Studies have shown that the B3LYP method combined with the 6-311++G(d,p) basis set provides the best correlation with experimental wavenumber data. researchgate.net

Table 2: Selected Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Observed Frequency (FT-IR, cm⁻¹) | Observed Frequency (FT-Raman, cm⁻¹) | Assignment |

|---|---|---|---|---|

| C-H stretching | 3083 - 3033 researchgate.net | 3084, 3030 researchgate.net | - | Aromatic C-H stretch |

| C≡N stretching | ~2252 researchgate.net | 2252 researchgate.net | - | Nitrile group stretch |

| C-F stretching | ~1250 | - | - | Carbon-Fluorine stretch |

| C-CH₃ stretching | ~1217 researchgate.net | 1214 researchgate.net | 1217 researchgate.net | Carbon-Methyl stretch |

| C-C stretching | 1648 - 1020 researchgate.net | 1617, 1511, 1459 researchgate.net | 1617 researchgate.net | Ring C-C stretch |

| In-plane bending | 1062 - 898 researchgate.net | 1081, 887 researchgate.net | - | C-H, C-C-C bending |

Note: Frequencies are based on DFT/B3LYP calculations and may differ based on the basis set. Assignments are based on published literature. researchgate.netresearchgate.net

The choice of a functional and a basis set is a critical aspect of DFT calculations that influences the accuracy and computational cost of the study. For this compound, the B3LYP hybrid functional is a consistently reported choice. researchgate.netresearchgate.netorientjchem.org

A range of basis sets has been successfully applied, including:

Pople-style basis sets: 6-311++G(d,p) is frequently used and has been shown to provide results in good agreement with experimental data, especially for vibrational frequencies. researchgate.net

Dunning's correlation-consistent basis sets: cc-pVDZ and the augmented version, Aug-cc-pVDZ, have also been employed for geometry optimization and property calculations. researchgate.netresearchgate.net

The selection of a particular combination is often justified by benchmarking against known experimental values for the molecule or related systems. stackexchange.com General best practices suggest that polarization functions are nearly always important for accurate calculations, while diffuse functions are crucial when studying anions or long-range interactions. stackexchange.com For DFT calculations on gas-phase systems, Karlsruhe basis sets are also a popular choice. stackexchange.com

Ab Initio Methods

While DFT is the most prominently featured method, some studies also reference ab initio Hartree-Fock (HF) calculations, often in conjunction with DFT. orientjchem.org The term ab initio is sometimes used more broadly in the literature to describe hybrid DFT methods like B3LYP. orientjchem.orgorientjchem.org Specific HF calculations have been performed with Pople-style basis sets such as 6-31+G(d, p), 6-311+G(d, p), and 6-311++G*(d, p). researchgate.net These methods serve as a baseline for comparison with the results from more sophisticated DFT calculations.

Molecular Orbital Analysis

Molecular orbital analysis provides insights into the electronic structure, reactivity, and stability of this compound. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs) and Natural Bond Orbital (NBO) analysis. researchgate.net

Natural Bond Orbital (NBO) analysis has been performed to investigate the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net This analysis provides a detailed picture of the electron density distribution and the nature of the intramolecular bonding. researchgate.netsmolecule.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluorobenzonitrile |

| 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile |

| 5-(1,3-Dioxan-2-yl)-4-fluorobenzamide |

| 1,3-Dioxane |

| Benzonitrile (B105546) |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. ossila.comrsc.org The HOMO, as the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, as well as optical and electric properties. researchgate.net

Computational studies on this compound (5F2MBN) using Density Functional Theory (DFT) have determined the energies of these frontier orbitals. researchgate.net The HOMO-LUMO energy gap provides evidence for the potential intermolecular interactions within the compound. orientjchem.org A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. The calculated energies for HOMO, LUMO, and the energy gap are essential for predicting the optical and electrical characteristics of the molecule. researchgate.net

Table 1: Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (Hartree) |

|---|---|

| EHOMO | -0.21696 |

| ELUMO | -0.02347 |

| Energy Gap (ΔE) | 0.19349 |

Data sourced from DFT/B3LYP calculations. nih.gov

Natural Bond Orbital (NBO) Analysis

For this compound, NBO analysis reveals significant hyperconjugative interactions that enhance its stability. researchgate.net These interactions involve the delocalization of electron density, for instance, from the π orbitals of the benzene ring to the antibonding π* orbitals, and interactions involving the substituent groups. The stability of the molecule arises from these charge delocalization effects. researchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of materials are of great interest due to their potential applications in technologies like frequency conversion and optical switching. orientjchem.org The NLO response of a molecule is related to its molecular structure, bonding characteristics, and vibrational properties. researchgate.net Computational chemistry provides a powerful tool for predicting the NLO behavior of molecules.

First Hyperpolarizability Calculations

The first hyperpolarizability (β₀) is a key tensor quantity that measures the second-order NLO response of a molecule. orientjchem.org Molecules with large hyperpolarizability values are promising candidates for NLO applications. orientjchem.org Theoretical calculations of NLO properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀), have been performed for this compound to assess its potential for frequency doubling. orientjchem.orgorientjchem.org An enhanced hyperpolarizability value for 5F2MBN has been calculated, which is attributed to the specific substitution pattern on the benzonitrile core. researchgate.net

Table 2: Calculated NLO Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | Varies with basis set |

| Polarizability (α) | Varies with basis set |

| First Hyperpolarizability (β₀) | Varies with basis set |

Note: Specific values are dependent on the computational method and basis set used in the calculation. orientjchem.orgorientjchem.org

Second Harmonic Generation (SHG) Studies

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single new photon with twice the energy, and therefore twice the frequency and half the wavelength. oxinst.com The efficiency of this process is directly related to the first hyperpolarizability (β₀) of the material. researchgate.net Theoretical studies indicate that this compound possesses properties that make it a candidate for SHG applications. researchgate.net The calculated NLO parameters suggest that the molecule exhibits a significant NLO response, which is a prerequisite for effective frequency doubling and SHG. researchgate.netorientjchem.org

Thermodynamical Properties

The study of thermodynamical properties provides insight into the stability and reactivity of a compound under different temperature conditions. nist.gov Parameters such as entropy, enthalpy, and Gibbs free energy can be calculated using computational methods like DFT. researchgate.netorientjchem.org

Entropy, Enthalpy, and Gibbs Free Energy Calculations

The Gibbs free energy (G) combines enthalpy (H) and entropy (S) to predict the spontaneity of a chemical process at constant temperature and pressure. libretexts.org The relationship is defined by the equation ΔG = ΔH – TΔS. libretexts.orgsavemyexams.com Computational analyses of this compound have been conducted to determine these thermodynamic functions. researchgate.net These calculations provide a theoretical basis for understanding the molecule's thermal behavior and stability. researchgate.netiapaar.com

Table 3: Theoretically Calculated Thermodynamic Properties of this compound

| Property | Calculated Value |

|---|---|

| Enthalpy | Varies with basis set |

| Entropy | Varies with basis set |

| Gibbs Free Energy | Varies with basis set |

Note: Values are typically calculated at a standard temperature (e.g., 298.15 K) and depend on the specific computational parameters. researchgate.netorientjchem.org

Chemical Reactivity and Reaction Mechanisms of 5 Fluoro 2 Methylbenzonitrile

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key feature of the chemistry of 5-fluoro-2-methylbenzonitrile, with both the fluorine atom and the nitrile group being susceptible to nucleophilic attack under different conditions.

The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of modern organic synthesis, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. The electron-withdrawing nature of both the fluorine atom and the nitrile group enhances the electrophilicity of the aromatic ring, facilitating attack by nucleophiles.

The general mechanism for SNAr reactions at the fluorine-bearing carbon involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is further stabilized by the electron-withdrawing substituents. In the subsequent step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aromatic ring.

Studies on related polyfluoroarenes have shown that various nucleophiles, including those containing oxygen, nitrogen, and sulfur, can displace the fluorine atom. For instance, phenothiazine (B1677639) has been shown to displace a fluorine atom from polyfluoroarenes in the presence of a mild base to form 10-phenylphenothiazine derivatives. nih.gov The reaction conditions, such as the choice of base and solvent, can significantly influence the outcome, with combinations like potassium carbonate in dimethylformamide (DMF) being effective for such transformations. nih.gov

The reactivity of halogens in nucleophilic aromatic substitution on halo-benzonitrile derivatives has been shown to follow the order F >> Br > Cl >>> I. nih.gov This highlights the exceptional ability of fluorine to act as a leaving group in this type of reaction, which is contrary to its behavior in aliphatic nucleophilic substitutions. Microwave-assisted nucleophilic fluorination studies on meta-halo-3-methylbenzonitrile derivatives have demonstrated high labeling yields for the fluoro-precursor, further confirming the high reactivity of the C-F bond in SNAr reactions. nih.gov

Table 1: Examples of Nucleophilic Substitution of Fluorine in Fluoroaromatic Compounds

| Nucleophile | Fluoroaromatic Substrate | Product | Reaction Conditions | Reference |

| Phenothiazine | Octafluorotoluene | 10-(Heptafluorotoluyl)phenothiazine | K2CO3, DMF, 60 °C | nih.gov |

| [18F]Fluoride | 3-Bromo-5-methylbenzonitrile | 3-[18F]Fluoro-5-methylbenzonitrile | Microwave, DMSO | nih.gov |

| Hydroxybenzaldehydes | Pentafluoropyridine | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | Mildly basic | rsc.org |

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of nucleophilic addition reactions. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond.

One of the most common reactions of the nitrile group is hydrolysis, which can be carried out under either acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. The hydrolysis of nitriles is a fundamental transformation in organic synthesis for the preparation of carboxylic acids.

The nitrile group can also be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH4). This reaction provides a valuable route for the synthesis of benzylamines.

Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. This reaction allows for the formation of a new carbon-carbon bond at the nitrile carbon.

Reactions at the Methyl Group

The methyl group attached to the aromatic ring of this compound can also be a site for chemical modification. While the methyl group itself is generally unreactive, it can be functionalized under specific conditions, often involving radical reactions.

A notable reaction is the benzylic bromination of the methyl group. For instance, a patent describes a two-step process where 2-fluoro-5-methylbenzonitrile (B33194) is first subjected to bromination, likely using a radical initiator, to form a bromomethyl derivative. This intermediate is then hydrolyzed to yield 2-fluoro-5-formylbenzonitrile (B141211), an important pharmaceutical intermediate. google.com This transformation highlights the utility of targeting the methyl group for the introduction of other functional groups.

The conditions for such reactions are crucial to ensure selectivity for the methyl group over reactions on the aromatic ring. The use of radical initiators, such as N-bromosuccinimide (NBS) with a light source or a radical initiator like AIBN, is a common strategy for benzylic halogenation.

Aromatic Ring Functionalization

Beyond nucleophilic substitution of the fluorine atom, the aromatic ring of this compound can undergo other functionalization reactions, including electrophilic aromatic substitution and metal-catalyzed coupling reactions.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The regioselectivity of EAS reactions on this compound is determined by the directing effects of the existing substituents.

The methyl group (-CH3) is an activating, ortho-, para-directing group. libretexts.org Conversely, the nitrile group (-CN) and the fluorine atom (-F) are deactivating groups. The nitrile group is a meta-director, while the fluorine atom is an ortho-, para-director, although it deactivates the ring towards electrophilic attack. The interplay of these directing effects will determine the position of the incoming electrophile. Generally, the activating effect of the methyl group will be the dominant factor in determining the position of substitution. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methyl group.

A relevant example is the nitration of 5-fluoro-2-methylbenzoic acid, a structurally similar compound. Nitration with fuming nitric acid and concentrated sulfuric acid or oleum (B3057394) leads to the formation of 5-fluoro-2-methyl-3-nitrobenzoic acid. google.com This suggests that in this compound, nitration would likely occur at the position ortho to the methyl group and meta to the nitrile and fluoro groups.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -CH3 | Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -CN | Deactivating | Meta |

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the fluorine atom in this compound can participate in nucleophilic substitution, it is generally less reactive in common palladium-catalyzed coupling reactions compared to heavier halogens like bromine or iodine. However, under specific conditions or with specialized catalyst systems, C-F bond activation is possible.

More commonly, a derivative of this compound, such as a bromo-substituted analog, would be used in cross-coupling reactions. For example, 2-bromo-5-fluorobenzonitrile (B41413) can undergo Buchwald-Hartwig amination and Suzuki coupling reactions. ossila.com In the Buchwald-Hartwig amination, a palladium catalyst is used to form a C-N bond between the aryl halide and an amine. wikipedia.orgmatthey.combeilstein-journals.org The Suzuki coupling, on the other hand, employs a palladium catalyst to couple the aryl halide with an organoboron compound to form a C-C bond. researchgate.nettcichemicals.com

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne using a palladium catalyst and a copper co-catalyst, is another important transformation. nih.govresearchgate.netsoton.ac.ukchemrxiv.orgrsc.org While direct Sonogashira coupling of the C-F bond in this compound is challenging, a bromo-derivative could readily participate in this reaction.

These examples with related compounds illustrate the potential for this compound to be converted into other derivatives that can then participate in a wide range of metal-catalyzed coupling reactions, further expanding its synthetic utility.

Theoretical Insights into Reaction Kinetics and Mechanisms of this compound

Theoretical and computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions at a molecular level. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties that govern its reactivity. While specific kinetic and mechanistic studies for reactions involving this compound are not extensively documented in the literature, the existing theoretical analyses of its electronic structure and molecular properties offer significant predictive insights into its chemical behavior.

Molecular Structure and Electronic Properties

The reactivity of a molecule is fundamentally linked to its three-dimensional structure and the distribution of electrons within it. Theoretical studies have successfully modeled the geometry of this compound. orientjchem.org The benzene (B151609) ring is substituted with a fluoro group at the 5-position, a methyl group at the 2-position, and a nitrile group at the 1-position. The methyl and cyano groups are generally considered to be electron-donating and electron-withdrawing groups, respectively, within an aromatic system. orientjchem.org

Quantum mechanical calculations have been performed to determine the optimized geometrical parameters, including bond lengths and angles. These studies indicate that the presence of substituents on the benzene ring can influence the hybridization and bond lengths of the carbon atoms in the ring, leading to a slightly distorted hexagonal structure. orientjchem.org

Frontier Molecular Orbitals and Reactivity Indices

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).

While specific data tables for reaction kinetics are not available, theoretical studies on substituted benzonitriles provide a framework for understanding how substituents influence reactivity. For instance, the presence of a fluorine atom, an electron-withdrawing group, and a methyl group, an electron-donating group, on the benzonitrile (B105546) ring will modulate the energies of the HOMO and LUMO, thereby influencing the molecule's susceptibility to attack by electrophiles or nucleophiles.

Insights from Related Systems

Theoretical investigations into the reactivity of other fluorinated benzonitriles can offer valuable insights. For example, a study on the C-C bond activation of various fluorinated benzonitriles using a nickel(0) complex revealed that the reaction proceeds through the initial formation of an η²-nitrile complex, which then converts to the C-CN bond activation product. acs.orgacs.org The stability of these products was found to be significantly influenced by the position of the fluorine substituents. acs.orgacs.org Specifically, the presence of ortho-fluoro substituents was shown to have a strong stabilizing effect on the C-C bond activation products. acs.orgacs.org Although this compound was not a subject of this particular study, the findings suggest that the electronic effects of the fluorine atom play a crucial role in the thermodynamics and kinetics of reactions involving the nitrile group.

The table below summarizes the key theoretical approaches used to infer the reactivity of this compound and related compounds.

| Theoretical Approach | Insights Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Provides optimized molecular geometry, vibrational frequencies, and electronic properties. | Foundational for understanding the molecule's stability and intrinsic properties. |

| Frontier Molecular Orbital (FMO) Theory | Predicts sites for electrophilic and nucleophilic attack based on HOMO and LUMO energies and distributions. | Helps in anticipating the regioselectivity of reactions. |

| Analysis of Related Fluorinated Benzonitriles | Elucidates the role of fluorine substituents in influencing reaction pathways and product stability. | Offers a comparative basis for predicting the behavior of this compound in similar reactions. |

Advanced Applications and Research Directions of 5 Fluoro 2 Methylbenzonitrile Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The utility of 5-Fluoro-2-methylbenzonitrile and its derivatives is particularly prominent in the field of medicinal chemistry, where it contributes to the creation of novel therapeutics. Its structural motifs are found in a range of molecules designed to interact with specific biological targets, underscoring its importance in drug discovery pipelines.

While direct examples for the 5-fluoro isomer are proprietary, the strategic importance of the fluoro-2-methylbenzonitrile scaffold is well-documented. For instance, the closely related isomer, 4-Fluoro-2-methylbenzonitrile (B118529), is a key precursor for Trelagliptin, a medication used for the management of type II diabetes. ossila.comnbinno.com Similarly, 2-Fluoro-5-formylbenzonitrile (B141211), which can be synthesized from 2-fluoro-5-methylbenzonitrile (B33194), is a crucial intermediate in the synthesis of Olaparib, a targeted anti-cancer drug. google.com These examples highlight the role of the fluorinated methylbenzonitrile core in constructing complex and vital APIs.

Table 1: Examples of APIs Derived from Fluoro-methylbenzonitrile Scaffolds

| Precursor / Intermediate | Resulting API | Therapeutic Class |

|---|---|---|

| 4-Fluoro-2-methylbenzonitrile | Trelagliptin | Antidiabetic (DPP-4 inhibitor) ossila.comnbinno.com |

Targeted therapies are a cornerstone of modern medicine, designed to act on specific molecular targets associated with a particular disease. Derivatives of this compound are instrumental in developing such therapies. The synthesis of Olaparib from a related precursor is a prime example; Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used to treat cancers with specific DNA repair pathway defects. google.com The development of such targeted agents relies on versatile building blocks like fluorinated benzonitriles to construct molecules with high specificity and affinity for their intended biological targets, such as anti-inflammatory and anti-cancer agents. chemimpex.com

This compound's value extends beyond specific APIs to its broader role as a precursor for a wide array of biologically active molecules. chemimpex.com Its chemical structure allows for diverse reactions, enabling chemists to introduce various functional groups and build more complex molecular architectures. For example, the nitrile group can be hydrolyzed, reduced, or converted to other functional groups, while the aromatic ring can undergo further substitutions. This chemical versatility makes it an ideal starting point for synthesizing novel compounds that can be screened for various biological activities, including anti-tumor properties. ossila.com The unique combination of its substituents enhances reactivity and selectivity in chemical reactions, making it a valuable building block in drug discovery. chemimpex.com

In modern drug discovery, the synthesis of analogue libraries is a common strategy to explore the structure-activity relationship (SAR) of a lead compound. This compound is an excellent scaffold for generating such libraries. By systematically modifying the molecule—for instance, by transforming the nitrile group or altering the substituents on the benzene (B151609) ring—researchers can create a large number of structurally related compounds. nih.gov These libraries can then be screened against biological targets to identify candidates with improved potency, selectivity, or pharmacokinetic properties. This approach was exemplified in the development of 5'-substituted analogs of 5-fluoro-2′-deoxyuridine 5′-monophosphate (FdUMP) to create novel inhibitors of thymidylate synthase, a key target in cancer therapy. nih.gov

Once novel molecules are synthesized from precursors like this compound, a critical next step is to study their interactions with biological systems. This involves a combination of computational and experimental techniques. For instance, in silico molecular docking studies can predict how a molecule might bind to the active site of a target enzyme or receptor. nih.gov These predictions are then validated through in vitro enzymatic assays and other biophysical methods. Research into 5-fluorouracil analogues, for example, involves detailed analysis of their binding interactions with the target enzyme thymidylate synthase to understand the basis of their inhibitory activity. nih.govnih.gov Such studies are crucial for optimizing lead compounds and understanding their mechanism of action at a molecular level.

Applications in Agrochemicals

Beyond its pharmaceutical applications, this compound and its isomers are significant in agricultural chemistry. chemimpex.comchemimpex.com The compound serves as a key intermediate in the synthesis of modern agrochemicals, including herbicides and pesticides. chemimpex.com The inclusion of a fluorine atom in these molecules often enhances their biological efficacy and stability. chemimpex.com The ability to modify the biological activity of a compound through structural variations makes this scaffold an attractive candidate for formulating effective crop protection agents. chemimpex.com This allows for the development of more potent and selective agrochemicals, contributing to improved crop yields and protection. chemimpex.com

Table 2: Summary of Agrochemical Applications

| Application Area | Role of this compound Derivatives |

|---|---|

| Herbicides | Serve as a building block for synthesizing active herbicidal compounds. chemimpex.comchemimpex.com |

| Pesticides | Used as an intermediate in the production of effective pesticides for crop protection. chemimpex.comchemimpex.com |

| General Crop Protection | The fluorinated structure contributes to the enhanced efficacy and stability of the final agrochemical product. chemimpex.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluoro-2-methylbenzonitrile |

| Trelagliptin |

| 2-Fluoro-5-formylbenzonitrile |

| 2-Fluoro-5-methylbenzonitrile |

| Olaparib |

| 5-fluoro-2′-deoxyuridine 5′-monophosphate (FdUMP) |

Precursor for Herbicides and Pesticides

In agricultural chemistry, fluorinated benzonitrile (B105546) derivatives are valuable precursors for creating effective crop protection agents. chemimpex.com The structural framework of compounds like this compound is utilized in the synthesis of complex active molecules designed to act as potent herbicides and pesticides. chemimpex.com The synthesis pathways leverage the reactivity of the nitrile group and the influence of the fluorine and methyl substituents to build molecules with desired biological activity. The development of novel pesticides and fungicides often involves intermediates like fluorinated benzonitriles to introduce features that enhance efficacy against target pests and pathogens. pmarketresearch.com

Enhancing Crop Protection Agents

The inclusion of the fluorinated benzonitrile moiety in agrochemical design is a strategic approach to enhance the performance of crop protection agents. chemimpex.com The presence of a fluorine atom can significantly modify a molecule's biological activity, often leading to increased potency and metabolic stability. chemimpex.compmarketresearch.com This structural variation allows for the formulation of more effective pesticides and herbicides. chemimpex.com For instance, fluorinated compounds in agrochemicals can demonstrate improved efficacy and environmental persistence compared to their non-fluorinated counterparts, which is crucial for combating resistant fungal strains and other persistent agricultural threats. pmarketresearch.com

Applications in Material Science

The distinct chemical properties of this compound derivatives also make them suitable for applications in material science. chemimpex.com They serve as building blocks for creating advanced materials with tailored characteristics. chemimpex.com

Development of Specialty Polymers and Coatings

Derivatives of this compound are employed in the creation of advanced polymers and coatings. chemimpex.com The unique chemical properties conferred by the fluoro- and methyl-substituted benzonitrile structure contribute to improved durability and resistance to environmental factors in the final materials. chemimpex.com These attributes are highly desirable for specialty applications where resilience and long-term stability are critical.

Creation of Optoelectronic Materials

Fluorinated benzonitrile compounds are increasingly explored for their potential in advanced optoelectronic applications. rsc.org Their derivatives are used as building blocks for materials in devices that emit or interact with light, such as Organic Light-Emitting Diodes (OLEDs). rsc.orgnbinno.com The strategic inclusion of fluorine and methyl groups helps to optimize the electronic and thermal properties of these materials. nbinno.com

A significant area of research is the use of benzonitrile derivatives in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.orgnbinno.comossila.com TADF materials are a class of purely organic emitters that can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons, a significant improvement over conventional fluorescent materials. nih.gov

Research has shown that isomers like 4-fluoro-2-methylbenzonitrile are crucial intermediates for synthesizing high-performance TADF emitters. nbinno.comossila.com For example, it is used in the synthesis of the TADF emitter 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) through a nucleophilic aromatic substitution reaction. ossila.com The presence of the methyl group in the benzonitrile unit enhances the thermal stability of the resulting emitter. ossila.com OLED devices fabricated with such emitters have demonstrated exceptional performance. ossila.com

Table 1: Performance of an OLED Device Using a TADF Emitter Derived from a this compound Isomer

| Performance Metric | Value |

| Current Efficiency | 34.5 cd/A |

| Power Efficiency | 29.9 lm/W |

| External Quantum Efficiency | 10.8% |

Data sourced from performance metrics of an OLED device fabricated with a TADF emitter synthesized using 4-fluoro-2-methylbenzonitrile. ossila.com

Analytical Chemistry Applications

In the field of analytical chemistry, certain derivatives of fluorinated aromatic compounds serve as useful reagents. Ortho-substituted fluoro derivatives, a category that includes this compound, are used as reagents in various analytical applications. orientjchem.org

Use as Analytical Standard

This compound is utilized as an analytical standard, a substance of high purity used as a reference in analytical chemistry. Its well-defined chemical and physical properties make it suitable for calibrating instruments and validating analytical methods. Commercial availability of this compound, often with a purity of 98% or higher, is a prerequisite for its function as a reliable standard for qualitative and quantitative analyses. sigmaaldrich.comtcichemicals.com

In the context of pharmaceutical manufacturing and quality control, this compound may be classified as a process impurity. As such, it serves as a reference standard for the identification and quantification of its presence in other chemical entities or final products. The availability of this compound as a standalone chemical allows laboratories to develop and validate methods to detect and quantify it as a potential impurity in other manufactured substances.

The physical and chemical properties of this compound that are pertinent to its use as an analytical standard are well-documented. These characteristics, including its molecular weight, melting point, and spectroscopic data, provide the necessary information for its accurate use in various analytical techniques.

| Property | Value |

| CAS Number | 77532-79-7 |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Purity | ≥98% |

| Melting Point | 43-45 °C |

Reagents in Chemical Analysis

While direct applications of this compound as a reagent that chemically alters an analyte for detection are not extensively documented, its distinct spectroscopic properties form the basis of its use in various analytical methods. The unique vibrational frequencies of its functional groups, influenced by the fluorine and methyl substituents on the benzene ring, allow for its identification and quantification through spectroscopic techniques. orientjchem.org

A detailed study involving both experimental and theoretical approaches has characterized the vibrational spectra of this compound. orientjchem.org Techniques such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy have been employed to record its spectral data. orientjchem.org These analyses provide a fundamental understanding of the molecule's structural and electronic properties, which are essential for its application in analytical chemistry. For instance, ortho-substituted fluoro derivatives are generally recognized for their use as reagents in analytical chemistry. orientjchem.org

The recorded FT-IR and FT-Raman spectra reveal specific vibrational modes that can be used as fingerprints for the identification of this compound. The vibrational frequencies have been assigned to specific molecular motions, providing a coherent basis for its detection.

Below are tables summarizing the observed and calculated vibrational frequencies for this compound, which are crucial for its application in spectroscopic analysis. orientjchem.org

Observed and Calculated Frequencies (cm⁻¹) and Probable Assignments for this compound orientjchem.org

| FT-IR (Observed) | FT-Raman (Observed) | Calculated Frequencies | Probable Assignments |

| 3072 | 3073 | 3073 | C-H stretching |

| 2228 | 2227 | 2228 | C≡N stretching |

| 1622 | 1622 | 1622 | C-C stretching |

| 1585 | 1585 | 1585 | C-C stretching |

| 1498 | 1498 | 1498 | C-H in-plane bending |

| 1288 | 1288 | 1288 | C-F stretching |

| 1184 | 1184 | 1184 | C-H in-plane bending |

| 877 | 877 | 877 | C-H out-of-plane bending |

| 821 | 821 | 821 | C-H out-of-plane bending |

| 538 | 538 | 538 | C-C-C in-plane bending |

These spectroscopic data are instrumental for developing analytical methods for the detection and quantification of this compound in various matrices.

Future Research Perspectives and Emerging Trends

Exploration of Novel Derivatives and Analogs

The strategic placement of the fluorine atom, methyl group, and nitrile functionality on the benzene (B151609) ring of 5-Fluoro-2-methylbenzonitrile makes it a highly attractive scaffold for the synthesis of novel derivatives and analogs with diverse applications. Future research is anticipated to focus on leveraging this unique structure to create compounds with enhanced biological activities and material properties.

In the pharmaceutical sector, derivatives of fluorinated benzonitriles are already recognized for their potential. For instance, the related compound 4-Fluoro-2-methylbenzonitrile (B118529) is a crucial intermediate in the synthesis of Trelagliptin, a medication for type II diabetes. ossila.comnbinno.com Another isomer, 2-Fluoro-5-formylbenzonitrile (B141211), serves as a key precursor for Olaparib, a PARP inhibitor used in cancer therapy. google.com Building on this, future exploration of this compound derivatives could lead to the discovery of new therapeutic agents. For example, the synthesis of 3-arylisoquinolinones from 5-Fluoro-2-methylbenzoic acid has yielded compounds with antiproliferative activity against cancer cells by inhibiting tubulin polymerization. ossila.com This suggests that similar derivatives of this compound could be investigated for their potential as anticancer agents.

In the realm of materials science, fluorinated benzonitriles are instrumental in the development of advanced materials. 4-Fluoro-2-methylbenzonitrile is used to synthesize emitters with thermally activated delayed fluorescence (TADF) characteristics for organic light-emitting diodes (OLEDs). ossila.comnbinno.com The methyl group in these structures has been shown to enhance the thermal stability of the emitter. ossila.com Consequently, novel derivatives of this compound could be designed and synthesized to fine-tune the electronic and optical properties of TADF emitters, potentially leading to more efficient and durable OLED displays.

Integration with High-Throughput Experimentation (HTE) in Organic Synthesis

The demand for the rapid discovery and optimization of new chemical entities has propelled the integration of high-throughput experimentation (HTE) in organic synthesis. This approach, which involves the parallel synthesis and screening of large numbers of compounds, is particularly well-suited for exploring the vast chemical space accessible from this compound.

Future research will likely see the application of HTE methodologies to accelerate the synthesis of libraries of this compound derivatives. By systematically varying reaction partners and conditions, researchers can efficiently identify novel compounds with desired properties. Automated flow synthesis, a related technology, offers precise control over reaction parameters and enables the safe handling of hazardous reagents, which can be particularly advantageous for reactions involving fluorinated compounds. researchgate.net The use of immobilized reagents and scavengers in flow chemistry can also simplify purification processes, further enhancing the efficiency of derivative synthesis. researchgate.net

Advanced Computational Modeling for Structure-Property Relationship Prediction

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, advanced computational methods, particularly Density Functional Theory (DFT), have been employed to elucidate its structural and electronic properties.

Studies have utilized DFT to analyze the geometrical structure, vibrational spectra, and nonlinear optical (NLO) properties of this compound. orientjchem.org These computational investigations provide valuable insights into the molecule's bond lengths, bond angles, and electronic transitions. orientjchem.org Future research is expected to build upon this foundation by using computational models to predict the structure-property relationships of novel derivatives. By simulating how modifications to the this compound scaffold affect its biological activity or material characteristics, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Sustainable Synthesis and Industrial Scale-Up

The principles of green chemistry are increasingly influencing the development of synthetic routes, with a focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. The industrial production of this compound and its derivatives presents opportunities for the implementation of more sustainable practices.

Current synthetic methods for related fluorinated benzonitriles can involve toxic and hazardous reagents, high-boiling solvents, and intermediates that are difficult to handle on a commercial scale. google.com For example, the synthesis of 4-fluoro-2-methylbenzonitrile has traditionally involved the use of copper (I) cyanide and lachrymatory bromo intermediates. google.com A recent patent, however, describes a more sustainable process that avoids these hazardous materials. google.com Future research into the synthesis of this compound will likely focus on developing similarly eco-friendly and economically viable routes. This could involve the use of catalytic methods, alternative solvents, and processes that reduce the number of synthetic steps. A patent for the preparation of 2-fluoro-5-formylbenzonitrile highlights a method that avoids highly toxic reagents like liquid bromine and cuprous cyanide, making it more suitable for industrial production. google.com

Biological Activity Profiling and Mechanism of Action Studies